molecular formula C12H10N2O2 B12448224 (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid

(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid

Cat. No.: B12448224
M. Wt: 214.22 g/mol
InChI Key: VTPHRTMDCPLTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by a propenoic acid backbone in the E-configuration, linked to a phenyl ring substituted at the para-position with an imidazol-1-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications, particularly in enzyme inhibition due to the α,β-unsaturated carbonyl system acting as a Michael acceptor . Key physical properties include a melting point of 223–224°C, density of 1.17 g/cm³, and a boiling point of 468°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)

InChI Key

VTPHRTMDCPLTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Key Intermediates

The most crucial intermediate in this synthesis is 4-(Imidazol-1-YL)benzaldehyde (C10H8N2O, MW: 172.18), which serves as the foundation for introducing the prop-2-enoic acid moiety. The stereoselective formation of the (E)-configured double bond occurs during the Knoevenagel condensation step, which is typically conducted under mild basic or acidic conditions to favor the thermodynamically more stable trans isomer.

Preparation of Key Precursor: 4-(Imidazol-1-YL)benzaldehyde

The synthesis of 4-(Imidazol-1-YL)benzaldehyde is a critical step in the overall preparation process. Multiple methods have been developed for its synthesis, with copper-catalyzed N-arylation being among the most efficient.

Copper-Catalyzed N-arylation Method

This approach involves the reaction of imidazole with 4-bromobenzaldehyde or 4-chlorobenzaldehyde under copper catalysis. The general procedure follows:

To a mixture of 0.05 g catalyst and aryl halide (1.0 mmol) in 9.0 cm³ DMSO, imidazole (1.2 mmol) and K₂CO₃ (2.0 mmol) was added and the mixture was vigorously stirred at 120°C for the appropriate time under a dry nitrogen atmosphere. After completion (as monitored by TLC), the catalyst was filtered, and the filtrate was extracted with ethyl acetate (3 × 20 cm³). The combined organic layers were dried with anhydrous MgSO₄, filtered, and evaporated under reduced pressure. The residue was purified by column chromatography.

This method typically yields 4-(Imidazol-1-YL)benzaldehyde with 94% purity.

Reaction Conditions and Optimization

Table 1: Reaction Conditions for Copper-Catalyzed N-arylation

Parameter Optimal Condition Comments
Catalyst CuO or CuI Both catalysts effective; CuI often preferred for higher yields
Base K₂CO₃ Essential for deprotonation of imidazole
Solvent DMSO DMF and NMP are viable alternatives
Temperature 120°C Lower temperatures result in incomplete reaction
Reaction Time 12 hours Extended time for complete conversion
Atmosphere Nitrogen Prevents oxidation of catalyst and intermediates

The choice of catalyst significantly impacts the reaction outcome. While both CuO and CuI are effective, the latter often provides higher yields and greater reproducibility. The reaction requires inert atmosphere conditions to prevent oxidation of the copper catalyst and ensure optimal performance.

Knoevenagel Condensation Approach

The Knoevenagel condensation represents the critical step in introducing the prop-2-enoic acid moiety and establishing the (E)-stereochemistry. This reaction involves the condensation of 4-(Imidazol-1-YL)benzaldehyde with malonic acid or its derivatives under basic or acidic conditions.

Reaction with Malonic Acid Derivatives

The condensation can be performed using various malonic acid derivatives, with the choice influencing both yield and subsequent steps required:

  • Direct condensation with malonic acid
  • Condensation with dimethyl or diethyl malonate followed by hydrolysis
  • Condensation with mono-esters of malonic acid

The general procedure follows the classical Knoevenagel condensation approach:

4-(Imidazol-1-YL)benzaldehyde is treated with malonic acid derivatives in pyridine to prepare the corresponding α,β-unsaturated carboxylic acid derivatives (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acids, via the Knoevenagel condensation reaction.

This approach typically yields the desired (E)-isomer with high stereoselectivity.

Reaction Conditions and Optimization

Table 2: Optimization of Knoevenagel Condensation

Parameter Condition Range Optimal Condition Effect on Yield
Base Pyridine, piperidine, AcONa Pyridine Higher yields and E-selectivity
Temperature 25-100°C 80-90°C Optimal balance between rate and selectivity
Reaction Time 1.5-12 h 6-8 h Complete conversion without degradation
Solvent Pyridine, benzene, DMF Pyridine (as solvent and base) Simplifies procedure and improves yield
Malonic Acid Derivative Malonic acid, dimethyl malonate, diethyl malonate Malonic acid Direct formation of carboxylic acid

When using malonic acid esters (dimethyl or diethyl malonate), an additional hydrolysis step is required to obtain the free carboxylic acid. Alternatively, direct condensation with malonic acid produces the desired carboxylic acid in a single step, albeit sometimes with lower yields due to decarboxylation side reactions.

Detailed Procedure with Dimethyl Malonate

A detailed procedure adapted from similar compounds involves:

To a solution of 4-(Imidazol-1-YL)benzaldehyde (1.05 g, 5.0 mmol) in CH₂Cl₂ (20 mL) was added dimethyl malonate (660.6 mg, 0.55 mL, 5.0 mmol) and pyridine (1.57 g, 1.6 mL, 20 mmol). After cooling to 0°C, TiCl₄ (948.4 mg, 5.0 mmol) in CH₂Cl₂ (2.5 mL) was slowly added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred for 8 h. The mixture was quenched with 1 M HCl solution and extracted with CH₂Cl₂. The organic layer was washed with saturated aqueous NaHCO₃, dried over Na₂SO₄, and concentrated in vacuo. The residue was purified by column chromatography over silica gel eluting with hexane-EtOAc.

This procedure, adapted from reactions with similar substrates, typically results in yields of 75-80% for the ester intermediate, which can then be hydrolyzed to obtain the target carboxylic acid.

Alternative Synthetic Routes

Two-Step Process via tert-Butyl Ester

An alternative approach involves the preparation of a tert-butyl ester intermediate followed by acidic hydrolysis:

Step 1: Reaction of imidazole with tert-butyl 4-chlorophenylacetate under basic conditions to form imidazol-1-yl-acetic acid tert-butyl ester.
Step 2: Hydrolysis of the tert-butyl ester using appropriate acidic conditions to yield the target carboxylic acid.

This method offers advantages in terms of purification and handling of intermediates.

Stepwise Assembly Approach

Another strategy involves the stepwise assembly of the molecule:

  • Formation of 4-(Imidazol-1-YL)phenol via Ullmann reaction
  • Introduction of formyl group to create 4-(Imidazol-1-YL)benzaldehyde
  • Knoevenagel condensation to form the target molecule

This approach is particularly useful when starting materials are more readily available or when more control over each synthetic step is desired.

Optimization Strategies

Catalyst Optimization

The choice of catalyst significantly impacts both the N-arylation and Knoevenagel condensation steps. For the N-arylation reaction, copper catalysts (CuO, CuI) have proven most effective, while Lewis acids (TiCl₄) or organic bases (piperidine, pyridine) serve as excellent catalysts for the Knoevenagel condensation.

Table 3: Catalyst Effects on Reaction Yield

Reaction Step Catalyst Reaction Conditions Yield (%)
N-arylation CuO DMSO, K₂CO₃, 120°C, 12h 85-90
N-arylation CuI DMSO, K₂CO₃, 120°C, 12h 90-95
Knoevenagel Pyridine CH₂Cl₂, RT, 8h 70-75
Knoevenagel Piperidine/AcOH Benzene, 80°C, 1.5h 75-80
Knoevenagel TiCl₄-Pyridine CH₂Cl₂, RT, 8h 75-80

The data indicates that CuI provides superior results for the N-arylation step, while a combination of TiCl₄ and pyridine yields optimal results for the Knoevenagel condensation.

Solvent Effects

The choice of solvent plays a crucial role in both reaction steps:

  • For N-arylation: DMSO provides the best results, likely due to its high boiling point and ability to dissolve both organic and inorganic components
  • For Knoevenagel condensation: CH₂Cl₂ or benzene in combination with pyridine offers optimal results

Temperature and Reaction Time Optimization

Temperature control is critical for achieving high yields and stereoselectivity:

  • N-arylation requires elevated temperatures (120°C) for complete conversion
  • Knoevenagel condensation proceeds efficiently at moderate temperatures (25-80°C)

Reaction time must be carefully optimized to ensure complete conversion while minimizing side reactions:

  • N-arylation typically requires 12 hours for complete conversion
  • Knoevenagel condensation can be completed in 1.5-8 hours depending on conditions

Purification Strategies

The purification of this compound and its intermediates typically involves:

  • Extraction with organic solvents (ethyl acetate, dichloromethane)
  • Column chromatography using appropriate eluent systems
  • Recrystallization from suitable solvents

For the final product, recrystallization from alcoholic solvents (ethanol, tert-butanol) often yields high-purity material suitable for further applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is fundamental for prodrug development or modifying solubility properties.

Reaction TypeReagents/ConditionsProductYield/Citation
Fischer esterificationROH + H<sub>2</sub>SO<sub>4</sub> (cat.), reflux(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoate esterNot quantified
Steglich esterificationDCC/DMAP, ROH, room temperatureActivated ester intermediatesCommon in analogous systems

Michael Addition Reactions

The α,β-unsaturated system participates in Michael additions with nucleophiles (e.g., amines, thiols), forming adducts at the β-position.

NucleophileConditionsProductSelectivity Notes
Primary aminesBasic (e.g., NaHCO<sub>3</sub>), polar aprotic solventβ-Amino acid derivativesRegioselective due to conjugation
ThiolsNeutral pH, RTThioether adductsRapid kinetics observed in similar compounds

Cycloaddition Reactions

The compound engages in [4+2] Diels-Alder reactions with dienes, forming six-membered rings.

DieneConditionsProductStereochemical Outcome
1,3-ButadieneThermal (Δ), solvent-freeBicyclic lactoneEndo preference inferred
AnthraceneReflux in tolueneAnthracene adductExo selectivity reported for analogs

Knoevenagel Condensation

A key synthetic route involves Knoevenagel condensation of 4-(imidazol-1-yl)benzaldehyde with malonic acid derivatives.

AldehydeAcid ComponentCatalystProductYield
4-(Imidazol-1-yl)benzaldehydeMalonic acidPyridine, Δ(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid60–75%

This method is stereospecific, favoring the E-isomer due to thermodynamic control .

Biological Interactions

The imidazole ring enables hydrogen bonding and metal coordination, influencing reactivity in enzyme-binding contexts:

  • Hydrogen-bond donors/acceptors : Interacts with serine proteases or kinases.

  • Metal coordination : Binds Zn<sup>2+</sup> or Fe<sup>3+</sup> in metalloenzyme inhibition studies .

Oxidation and Reduction

ProcessReagentsOutcome
OxidationKMnO<sub>4</sub>, acidicCleavage of double bond to dicarboxylic acid
ReductionH<sub>2</sub>/Pd-CSaturated propanoic acid derivative

Amide Formation

Reaction with amines via carbodiimide coupling (e.g., EDCI/DMAP) yields bioactive acrylamides, a strategy used in thromboxane synthase inhibitors .

This compound’s versatility in bond-forming reactions underpins its utility in medicinal chemistry, particularly for designing enzyme inhibitors or prodrugs. Rigorous stereochemical control during synthesis and functionalization remains critical for optimizing pharmacological activity .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that imidazole-containing compounds exhibit significant antifungal properties. For instance, studies have shown that derivatives of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid are effective against Aspergillus fumigatus , a pathogenic fungus responsible for pulmonary aspergillosis. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The imidazole ring in the structure is thought to play a crucial role in binding to bacterial enzymes or receptors, thereby disrupting essential metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple mechanisms:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of angiogenesis (formation of new blood vessels)
  • Disruption of cell cycle progression

These effects are attributed to the compound's ability to modulate signaling pathways involved in cancer cell survival and proliferation .

Case Study 1: Antifungal Efficacy

A study published in Molbank highlighted the synthesis and antifungal evaluation of an imidazole-based chalcone derivative. The compound demonstrated a significant reduction in fungal growth compared to control groups, suggesting its potential as a therapeutic agent against fungal infections .

Case Study 2: Antibacterial Activity

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with minimal inhibitory concentrations comparable to those of established antibiotics .

Data Table: Summary of Applications

ApplicationBiological ActivityMechanism of ActionReference
AntifungalEffective against Aspergillus fumigatusDisruption of cell wall synthesis
AntibacterialInhibits growth of resistant strainsBinding to bacterial enzymes
AnticancerInduces apoptosisModulation of signaling pathways

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

Substituents on the Imidazole Ring
  • (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride (CAS 479028-75-6) Structure: Methyl substitution at the 1-position of the imidazole ring. Impact: Enhances solubility in polar solvents due to the ionic hydrochloride salt form. The methyl group may sterically hinder interactions with target proteins compared to the parent compound .
Substituents on the Phenyl Ring
  • (2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic Acid (CAS 117390-07-5) Structure: Methoxycarbonyl (-COOCH₃) group at the para-position of the phenyl ring. The electron-withdrawing effect of the ester may reduce the reactivity of the α,β-unsaturated system . Physical Properties: Melting point 246–247°C (higher than the parent compound due to enhanced crystallinity), molecular formula C₁₁H₁₀O₄ .
  • (2E)-3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic Acid (V5O) Structure: 2-Oxopyrrolidin-1-yl group at the para-position. The pyrrolidinone moiety may also influence conformational flexibility .
Linker Modifications
  • Ozagrel Hydrochloride (CAS 78712-43-3)
    • Structure : Methylenebridge (-CH₂-) between the phenyl and imidazole groups, forming (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid hydrochloride.
    • Impact : The methylene spacer increases molecular flexibility, possibly enhancing bioavailability and interaction with enzymes like thromboxane synthase. The hydrochloride salt improves aqueous solubility .

Physicochemical Properties Comparison

Compound Name Melting Point (°C) Molecular Formula Key Functional Groups Solubility Characteristics
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid 223–224 C₁₂H₁₀N₂O₂ Imidazole, α,β-unsaturated acid Low (neutral form)
Ozagrel Hydrochloride Not reported C₁₂H₁₁ClN₂O₂ Imidazole, hydrochloride salt High (ionic form)
(2E)-3-[4-(Methoxycarbonyl)phenyl]... 246–247 C₁₁H₁₀O₄ Ester, α,β-unsaturated acid Moderate (lipophilic ester)
(2E)-3-(1-Methyl-1H-imidazol-4-yl)... Not reported C₇H₉ClN₂O₂ Methylimidazole, hydrochloride High (salt form)

Biological Activity

(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid, also referred to as E-6005, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of anti-inflammatory treatments. This article explores the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2, with a molecular weight of approximately 228.25 g/mol. The compound features an imidazole moiety linked to a phenyl group and a prop-2-enoic acid backbone, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant anti-inflammatory activity. Its mechanism may involve the modulation of inflammatory pathways and the inhibition of specific enzymes related to inflammatory responses. This is particularly relevant for conditions such as atopic dermatitis, where inflammation plays a critical role.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound:

  • Clinical Trials : Initial clinical trials have shown promising results in reducing symptoms associated with atopic dermatitis, suggesting its efficacy as an anti-inflammatory agent.
  • In Vitro Studies : Laboratory studies demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process.

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Research indicates that it possesses antifungal properties, making it suitable for further studies in combating fungal infections such as those caused by Aspergillus species .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
(2E)-3-(1H-imidazol-4-yl)acrylic acidC11H10N2O2Lacks phenyl substitution; simpler structure
(E)-3-(4-imidazol-1-ylphenyl)propanoic acidC13H12N2O2Similar core structure; studied for GABA uptake inhibition
OzagrelC13H12N2O3Contains similar imidazole structure; used in dry eye syndrome trials

The unique combination of an imidazole ring with a phenolic component and a propanoic acid backbone distinguishes this compound from these similar compounds, potentially enhancing its bioactivity and therapeutic profile.

Case Studies and Research Findings

  • Study on Anti-leishmanial Activity : A study conducted by Hussain et al. reported that derivatives of imidazole-containing compounds exhibited significant anti-leishmanial activity, indicating the broader therapeutic potential of this class of compounds .
  • Antioxidant Properties : Another research highlighted the antioxidant properties of this compound, suggesting its role in mitigating oxidative stress alongside its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling imidazole derivatives with propenoic acid precursors under controlled conditions. For example, refluxing with sodium acetate in acetic acid can promote condensation reactions, as seen in analogous compounds . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) and analytical techniques like HPLC (≥95% purity threshold) are critical for ensuring compound integrity .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, and X-ray crystallography to resolve stereochemistry (e.g., verifying the (2E) configuration). Cross-reference with computational data (e.g., InChI keys from PubChem) for validation .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?

  • Answer : The compound is a white powder with a melting point of 223–224°C and density of 1.17 g/cm³ . Stability under ambient storage (dry, ventilated conditions) is confirmed, but susceptibility to hydrolysis in aqueous environments necessitates inert atmosphere handling . Solubility profiling in DMSO or ethanol is recommended for biological assays.

Q. Which in vitro assays are suitable for preliminary biological screening?

  • Answer : Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC values) and enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarities to bioactive imidazole derivatives . Use cell viability assays (MTT/XTT) in cancer lines to assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory results in biological activity across assays be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out false positives. Control for experimental variables like solvent effects (DMSO tolerance limits) and batch-to-batch purity variations . Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration, reaction time). For example, a split-plot design can isolate factors affecting imidazole coupling efficiency . Use LC-MS to monitor intermediate formation and adjust stoichiometry dynamically .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer : Synthesize analogs with modifications to the imidazole ring (e.g., N-substitution) or propenoic acid moiety (e.g., esterification). Use QSAR models to predict bioactivity and prioritize candidates for empirical testing . Pair with molecular docking to map interactions with target proteins (e.g., cytochrome P450 isoforms) .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

  • Answer : Follow long-term environmental simulation protocols (e.g., OECD 307 for soil degradation) and bioaccumulation studies in model organisms (e.g., Daphnia magna). Use HPLC-MS/MS to quantify residues in abiotic matrices (water, soil) and correlate with toxicity endpoints .

Theoretical and Methodological Considerations

  • Linking to Conceptual Frameworks : Integrate hypotheses with imidazole-mediated signaling pathways (e.g., histaminergic systems) or propenoic acid’s role in metabolic interference . Use mechanistic models to explain observed bioactivity .
  • Addressing Data Gaps : Prioritize toxicokinetic studies (e.g., Ames test for mutagenicity) given the lack of ecotoxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.